molecular formula C15H14FN3O2S B3818224 6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B3818224
M. Wt: 319.4 g/mol
InChI Key: ZEFRCTNWSWYSCM-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse pharmacological properties, including antiproliferative and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.

    Attachment of the N-(2-methoxyethyl) Group: This step involves the nucleophilic substitution reaction where the imidazo[2,1-b][1,3]thiazole core is reacted with 2-methoxyethylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, amines, palladium catalysts.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antiproliferative and anticancer activities against various cancer cell lines.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b][1,3]thiazole derivatives.
  • Imidazo[1,2-a]pyridines.
  • Imidazo[1,2-a]pyrimidines .

Uniqueness

6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of the 4-fluorophenyl group and the N-(2-methoxyethyl) group enhances its potency and selectivity against certain cancer cell lines compared to other similar compounds .

Properties

IUPAC Name

6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2S/c1-21-7-6-17-14(20)13-9-22-15-18-12(8-19(13)15)10-2-4-11(16)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFRCTNWSWYSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
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6-(4-fluorophenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

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